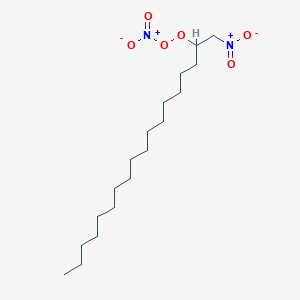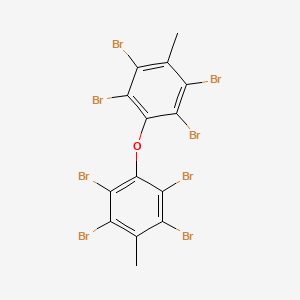
1,1'-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is a brominated aromatic compound known for its high bromine content and unique structural properties. This compound is often used in various industrial applications due to its flame-retardant properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) typically involves the bromination of 4-methylphenol (p-cresol) followed by an oxidative coupling reaction. The bromination process is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of bromine and catalysts, with careful monitoring of temperature and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include less brominated derivatives and dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biomolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Oxybis(2,3,4,6-tetrabromobenzene)
- 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether
- 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is unique due to its specific bromination pattern and the presence of a methyl group, which imparts distinct chemical and physical properties. This compound’s high bromine content and stability make it particularly effective as a flame retardant compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54546-06-4 |
|---|---|
Molekularformel |
C14H6Br8O |
Molekulargewicht |
829.4 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-methyl-6-(2,3,5,6-tetrabromo-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Br8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI-Schlüssel |
LVDPDJMZPWSQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)C)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)


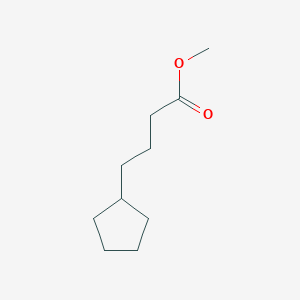

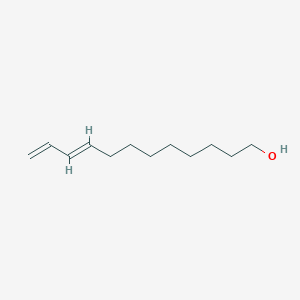
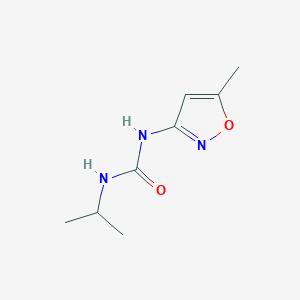
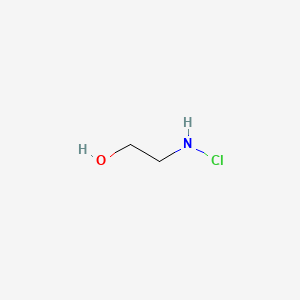

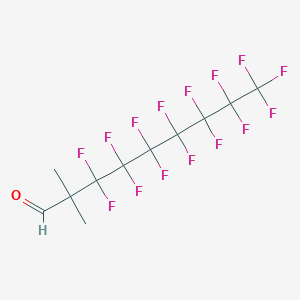
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
